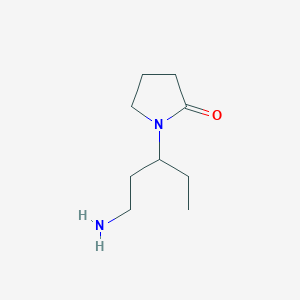

1-(1-Aminopentan-3-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(1-aminopentan-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-2-8(5-6-10)11-7-3-4-9(11)12/h8H,2-7,10H2,1H3 |

InChI Key |

LCLSXZKPBNGZCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCN)N1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Aminopentan 3 Yl Pyrrolidin 2 One and Analogues

General Synthetic Routes to the Pyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, ring is a prevalent scaffold in a multitude of biologically active compounds and natural products. nih.gov Consequently, a diverse array of synthetic methods for its construction have been established. These can be broadly categorized into two main strategies: the de novo synthesis of the lactam ring through cyclization reactions and the modification of a pre-existing pyrrolidinone structure.

The formation of the γ-lactam ring is frequently achieved through intramolecular cyclization of linear precursors containing an amine and a carboxylic acid derivative. wikipedia.org This process, known as lactamization, is a robust and widely employed strategy.

One of the most common approaches involves the cyclization of γ-amino acids. This can be accomplished by heating the amino acid, often with azeotropic removal of water, or by using coupling agents that facilitate amide bond formation. The reaction is generally efficient for the formation of five-membered γ-lactams due to favorable thermodynamic and kinetic factors. wikipedia.org

Alternative cyclization strategies include:

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of a cyclic oxime to form a lactam. wikipedia.org For the synthesis of a pyrrolidin-2-one, a cyclopentanone (B42830) oxime would be the required starting material.

Schmidt Reaction: In this reaction, a cyclic ketone reacts with hydrazoic acid in the presence of a strong acid to yield a lactam. wikipedia.org Cyclopentanone can be converted to pyrrolidin-2-one using this method.

Intramolecular Nucleophilic Substitution: A linear substrate containing a terminal amine and a leaving group at the γ-position can undergo intramolecular cyclization to form the pyrrolidin-2-one ring. wikipedia.org

Reductive Cyclization of γ-Nitro Esters: The reduction of the nitro group to an amine, followed by spontaneous cyclization with the ester, provides a direct route to the lactam.

A summary of common cyclization strategies for γ-lactam formation is presented in the table below.

| Cyclization Strategy | Starting Material | Key Reagents/Conditions | Product |

| γ-Amino Acid Cyclization | γ-Aminobutanoic acid | Heat, coupling agents | Pyrrolidin-2-one |

| Beckmann Rearrangement | Cyclopentanone oxime | Strong acid (e.g., H₂SO₄) | Pyrrolidin-2-one |

| Schmidt Reaction | Cyclopentanone | Hydrazoic acid (HN₃), strong acid | Pyrrolidin-2-one |

| Intramolecular Nucleophilic Substitution | γ-Halobutanamide | Base | Pyrrolidin-2-one |

An alternative to de novo synthesis is the functionalization of a commercially available or readily synthesized pyrrolidin-2-one. This approach is particularly useful for introducing substituents at various positions on the ring.

N-Alkylation: The nitrogen atom of the pyrrolidin-2-one can be readily alkylated using a variety of electrophiles under basic conditions. This is a key step for introducing the 1-aminopentan-3-yl side chain or a precursor thereof.

α-Functionalization: The carbon atom adjacent to the carbonyl group (the α-position) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups. nih.gov For instance, literature reports methods for the α-arylation of pyrrolidinones using alkali metal enolates with aryl halides under palladium catalysis or through SNAr pathways. nih.gov

Ring-Contraction Strategies: More complex strategies involve the rearrangement of larger ring systems. For example, a selective synthesis of pyrrolidin-2-ones has been reported via the ring contraction of N-substituted piperidines. rsc.org

The choice of strategy for accessing the pyrrolidin-2-one core depends on the desired substitution pattern and the availability of starting materials. For the synthesis of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one, N-alkylation of pyrrolidin-2-one itself is a direct and common approach.

Construction of the 1-Aminopentan-3-yl Side Chain

The synthesis of the 1-aminopentan-3-yl side chain requires the assembly of a five-carbon backbone with an amino group at the C1 position and a point of attachment to the pyrrolidinone nitrogen at the C3 position.

The construction of the pentyl backbone can be achieved through various carbon-carbon bond forming reactions. libretexts.orgnumberanalytics.com These reactions are fundamental in organic synthesis for building molecular complexity. numberanalytics.comnih.gov

Common strategies include:

Grignard Reactions: The reaction of a Grignard reagent with an appropriate electrophile can be used to form a new carbon-carbon bond. For instance, the addition of an ethyl magnesium bromide to a three-carbon aldehyde synthon could establish the five-carbon chain.

Wittig Reaction: This reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene, which can then be hydrogenated to the corresponding alkane. numberanalytics.com

Aldol (B89426) Condensation: The reaction of an enolate with a carbonyl compound can also be used to construct the carbon skeleton. numberanalytics.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful methods for forming carbon-carbon bonds. numberanalytics.com

The choice of method will depend on the desired stereochemistry and the functional groups present in the precursors.

Once the pentyl backbone is assembled, the amino group needs to be introduced at the C1 position. This can be accomplished through several methods:

Reductive Amination: The reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent is a common and efficient method for installing an amino group.

Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis to release the primary amine. This is a classic method for preparing primary amines.

Reduction of Nitro Compounds or Nitriles: A nitro group or a nitrile can be introduced into the molecule and subsequently reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or metal hydrides.

Often, the amino group is protected during the synthesis to prevent unwanted side reactions. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides. These protecting groups can be removed at a later stage of the synthesis. Derivatization of the amino group can also be performed to introduce further structural diversity. nih.gov

The C3 position of the 1-aminopentan-3-yl side chain is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for the synthesis of enantiomerically pure analogues. Several stereoselective strategies can be employed:

Use of Chiral Starting Materials: Starting the synthesis from a chiral precursor, such as a chiral alcohol or amine, can transfer the stereochemistry to the final product.

Asymmetric Synthesis: The use of chiral catalysts or reagents can induce stereoselectivity in a key bond-forming reaction. For example, asymmetric reduction of a ketone precursor to a chiral alcohol can set the stereocenter.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Biocatalytic methods, such as the use of aldolases and imine reductases, can provide stereoselective access to amino-polyols. nih.gov

Stereoselective Approaches to the 1-Aminopentan-3-yl Moiety

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry in the construction of molecules like this compound. This approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed, having imparted its chirality to the substrate.

A common strategy in the synthesis of related pyrrolidinone structures involves the use of chiral precursors derived from the chiral pool. The "chiral pool" refers to readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. For instance, in the synthesis of analogues, derivatives of (S)-2-aminobutanamide have been utilized to introduce a key chiral center.

One illustrative example from the synthesis of a related compound, Brivaracetam, employs Evans asymmetric alkylation. In this approach, a chiral oxazolidinone auxiliary is acylated and then deprotonated to form a chiral enolate. Subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Finally, removal of the auxiliary reveals the enantiomerically enriched product. While not a direct synthesis of this compound, this methodology highlights the principle of using a recoverable chiral entity to direct the formation of a stereocenter, a strategy that is adaptable to the synthesis of the target compound.

The following table summarizes the key steps in a typical Evans asymmetric alkylation, a strategy applicable to the synthesis of chiral intermediates for pyrrolidinone derivatives.

| Step | Reagents and Conditions | Purpose | Typical Yield |

| 1. Acylation | Carboxylic acid, Pivaloyl chloride, Chiral oxazolidinone, DMAP, CH₂Cl₂ | Attachment of the substrate to the chiral auxiliary | >95% |

| 2. Alkylation | NaHMDS, THF, -78 °C; Alkyl halide | Diastereoselective introduction of the alkyl group | 80-95% |

| 3. Auxiliary Removal | LiOH, H₂O₂, THF/H₂O | Cleavage of the chiral auxiliary to yield the chiral carboxylic acid | >90% |

Asymmetric Catalysis in Side Chain Elaboration

Asymmetric catalysis offers a more atom-economical approach to establishing chirality, where a small amount of a chiral catalyst is used to generate a large quantity of enantiomerically enriched product. For the synthesis of this compound and its analogues, asymmetric catalysis can be employed to create the stereocenter on the pyrrolidinone ring or on the side chain.

Organocatalysis, a subfield of asymmetric catalysis, has been successfully applied to the synthesis of Brivaracetam. One reported method utilizes a MacMillan imidazolidinone catalyst to promote an asymmetric Michael addition, which sets a key stereocenter in the molecule's backbone. This type of catalysis is attractive due to its operational simplicity and the use of metal-free catalysts.

Another innovative approach involves asymmetric photocatalysis. In a reported synthesis of Brivaracetam, a visible-light-promoted enantioselective Giese addition was the key step. bohrium.comnih.gov This reaction, mediated by a chiral bifunctional photocatalyst, allows for the stereocontrolled formation of a carbon-carbon bond, establishing the desired chirality early in the synthetic sequence. bohrium.comnih.gov The use of continuous flow conditions for this photochemical step can enhance efficiency and scalability. bohrium.comnih.gov

The table below outlines a representative asymmetric catalytic reaction for the synthesis of a chiral intermediate.

| Catalyst Type | Reaction | Key Features | Enantiomeric Excess (ee) |

| Organocatalyst (e.g., MacMillan catalyst) | Asymmetric Michael Addition | Metal-free, operationally simple | Often >90% |

| Chiral Photocatalyst | Enantioselective Giese Addition | Visible-light promoted, mild conditions | Can exceed 99% |

Total Synthesis of this compound

The total synthesis of this compound can be approached through either convergent or linear pathways. The choice of strategy depends on factors such as the availability of starting materials, the efficiency of individual steps, and the ease of purification of intermediates.

Convergent and Linear Synthetic Pathways

A hypothetical convergent synthesis could involve the preparation of a suitably protected 1-aminopentan-3-ol, which is then coupled with a derivative of 4-halobutanoic acid, followed by cyclization to form the pyrrolidinone ring and subsequent deprotection.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of each synthetic step. This involves a systematic investigation of various parameters, including solvents, temperature, catalysts, and reaction times.

For instance, in the alkylation of the pyrrolidinone nitrogen, the choice of base and electrophile is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to deprotonate the lactam nitrogen, forming the corresponding anion. The subsequent reaction with a suitable electrophile, such as a protected halo-aminopentane derivative, would then form the desired C-N bond. The solvent can also play a significant role; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to solvate the ions involved in the reaction.

The following table provides examples of how reaction conditions can be optimized for a key transformation, such as the N-alkylation of a pyrrolidinone.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |

| Base | K₂CO₃ | NaH | LDA | NaH |

| Solvent | Acetonitrile | THF | DMF | DMF |

| Temperature | Room Temp. | 50 °C | 0 °C to RT | 0 °C to RT |

| Yield | Low | Moderate | High | High |

Related Synthetic Processes for Pyrrolidinone Derivatives and Intermediates

The synthesis of this compound and its analogues often involves common transformations that are broadly applicable to the synthesis of various pyrrolidinone derivatives. Hydrogenation and reduction strategies are particularly important for the formation of the pyrrolidinone ring and for the manipulation of functional groups within the molecule.

Hydrogenation and Reduction Strategies

Hydrogenation and reduction reactions are fundamental in the synthesis of pyrrolidinone derivatives. These reactions can be used to form the saturated pyrrolidinone ring from unsaturated precursors, to reduce functional groups such as esters or nitriles, or to remove protecting groups.

Catalytic hydrogenation is a widely used method for the reduction of double bonds. For example, a pyrrolenone precursor can be hydrogenated over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) to yield the corresponding pyrrolidinone. The stereochemical outcome of such hydrogenations can often be directed by existing stereocenters in the molecule.

Reductive amination is another key strategy, particularly for the synthesis of N-substituted pyrrolidinones. This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of the target molecule, a keto-acid could undergo reductive amination with an appropriate amine, followed by cyclization to form the pyrrolidinone ring.

The table below summarizes common hydrogenation and reduction reactions used in the synthesis of pyrrolidinone derivatives.

| Reaction | Substrate | Reagents | Product |

| Catalytic Hydrogenation | Pyrrolenone | H₂, Pd/C | Pyrrolidinone |

| Reductive Amination | γ-Keto acid and amine | H₂, Ni or NaBH₃CN | N-substituted pyrrolidinone |

| Ester Reduction | Pyrrolidinone with ester group | LiBH₄ or LiAlH₄ | Hydroxymethyl pyrrolidinone |

| Nitrile Reduction | Pyrrolidinone with nitrile group | H₂, Raney Ni or LiAlH₄ | Aminomethyl pyrrolidinone |

Condensation and Coupling Reactions

The synthesis of this compound and its analogues relies heavily on robust and versatile chemical reactions, with condensation and coupling methodologies being particularly prominent. These strategies facilitate the formation of the core pyrrolidinone structure and the attachment of various N-substituents, allowing for the creation of a diverse range of related compounds.

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the pyrrolidin-2-one (also known as γ-lactam) ring. A primary method involves the intramolecular cyclization of γ-amino acids. For instance, the parent compound 2-pyrrolidinone (B116388) is commercially produced through the liquid-phase ammonolysis of γ-butyrolactone at high temperatures (250-290°C) and pressures. chemicalbook.com This process involves the reaction of γ-butyrolactone with ammonia, leading to an intermediate that cyclizes to form the lactam ring. chemicalbook.com

A similar and widely applicable laboratory-scale condensation involves reacting primary amines with γ-butyrolactone (GBL) at elevated temperatures (200-300°C). This direct method allows for the synthesis of various N-substituted pyrrolidin-2-ones, provided the primary amine can withstand the harsh reaction conditions required for the dehydration and cyclization of the intermediate hydroxy butyl amide. rdd.edu.iqresearchgate.net

Another significant condensation approach is the reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines or benzylamines. This method proceeds through a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine to form a γ-amino ester intermediate. Subsequent in-situ lactamization, often promoted by heating with acetic acid, yields the 1,5-disubstituted pyrrolidin-2-one structure. mdpi.comnih.gov This multi-step, one-pot procedure offers a pathway to complex pyrrolidinone analogues. mdpi.comnih.gov

| Amine Reactant | Cyclopropane Reactant | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Benzylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1) Ni(ClO4)2·6H2O, DCE, rt 2) AcOH, Toluene, reflux 3) NaCl, DMSO/H2O, MW 160°C | 1-Benzyl-5-phenylpyrrolidin-2-one | 70% |

| 4-Methoxybenzylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1) Ni(ClO4)2·6H2O, DCE, rt 2) AcOH, Toluene, reflux 3) NaCl, DMSO/H2O, MW 160°C | 1-(4-Methoxybenzyl)-5-phenylpyrrolidin-2-one | 65% |

| Furfurylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1) Ni(ClO4)2·6H2O, DCE, rt 2) AcOH, Toluene, reflux 3) NaCl, DMSO/H2O, MW 160°C | 1-(Furan-2-ylmethyl)-5-phenylpyrrolidin-2-one | 32% |

| Cyclobutylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1) Ni(ClO4)2·6H2O, DCE, rt 2) AcOH, Toluene, reflux 3) NaCl, DMSO/H2O, MW 160°C | 1-Cyclobutyl-5-phenylpyrrolidin-2-one | 61% |

Coupling Reactions

Coupling reactions are essential for introducing the aminopentyl side chain onto the nitrogen atom of the pyrrolidinone ring. These methods offer high versatility and are often carried out under milder conditions than high-temperature condensations.

N-Alkylation: A straightforward approach is the N-alkylation of 2-pyrrolidinone. In the presence of a base, the relatively acidic N-H proton of the lactam can be removed, and the resulting anion can act as a nucleophile. This anion can then react with a suitable electrophile, such as a protected 1-halo-pentan-3-amine derivative, via a nucleophilic substitution reaction to form the desired N-substituted product. chemicalbook.comatamanchemicals.com

Reductive Amination: Reductive amination provides another powerful route. This can involve the reaction of 4-aminobutanoic acid with a suitable carbonyl compound, such as 3-aminopentanal or a related ketone, under hydrosilylation conditions to form the N-substituted lactam directly. researchgate.net Alternatively, a pre-formed pyrrolidinone containing a suitable functional group could be coupled with the side chain via reductive amination. For example, N-Boc-pyrrolidone can react with various amines, including benzylamine, in the presence of an imine reductase (IRED) enzyme to achieve asymmetric reductive amination. scispace.com

Multicomponent Coupling Reactions: The Ugi four-component reaction (U-4CR) stands out as a highly efficient multicomponent coupling method for generating molecular diversity. nih.gov This one-pot reaction combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce complex products. nih.gov In the context of pyrrolidinone synthesis, glutamic acid can be used as the bifunctional carboxylic acid and amine component. When reacted with a ketone (e.g., cyclohexanone) and an isocyanide (e.g., benzyl (B1604629) isocyanide), it yields N-substituted pyrrolidinone derivatives. nih.govnih.govacs.orgthieme-connect.com This strategy allows for the rapid assembly of complex scaffolds analogous to the target compound.

| Isocyanide | Ketone | Reaction Conditions | Final Product Structure | Yield |

|---|---|---|---|---|

| Benzyl isocyanide | Cyclohexanone | Resin-bound glutamic acid, CH3CN/MeOH (4:1), 65°C, 24h | N-(1-(benzylcarbamoyl)cyclohexyl)-5-oxopyrrolidine-2-carboxamide | 91% |

| Cyclohexyl isocyanide | Cyclohexanone | Resin-bound glutamic acid, CH3CN/MeOH (4:1), 65°C, 24h | N-(1-(cyclohexylcarbamoyl)cyclohexyl)-5-oxopyrrolidine-2-carboxamide | 94% |

| tert-Butyl isocyanide | Cyclohexanone | Resin-bound glutamic acid, CH3CN/MeOH (4:1), 65°C, 24h | N-(1-(tert-butylcarbamoyl)cyclohexyl)-5-oxopyrrolidine-2-carboxamide | 92% |

| Benzyl isocyanide | Acetone | Resin-bound glutamic acid, CH3CN/MeOH (4:1), 65°C, 24h | N-(2-(benzylamino)-2-oxo-1,1-dimethylethyl)pyrrolidin-2-carboxamide | 85% |

Other Coupling Strategies: Nickel-catalyzed reductive coupling of aldimines with activated alkenes also serves as a method for synthesizing pyrrolidinones. nih.gov Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed as a transition-metal-free protocol for constructing highly functionalized 2-pyrrolidinones with broad substrate scope and high efficiency. rsc.org

Spectroscopic and Advanced Structural Elucidation of Pyrrolidinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC) spectra, it is possible to map out the carbon framework and the connectivity of protons within a molecule, as well as to infer stereochemical relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the protons of the pyrrolidinone ring and the aminopentyl side chain. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the nitrogen atom of the pyrrolidinone ring are expected to be deshielded and appear at a lower field.

Predicted ¹H NMR Chemical Shifts for 1-(1-Aminopentan-3-yl)pyrrolidin-2-one:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidinone-H (N-CH₂) | 3.2 - 3.4 | Triplet |

| Pyrrolidinone-H (CH₂-C=O) | 2.2 - 2.4 | Triplet |

| Pyrrolidinone-H (CH₂) | 1.9 - 2.1 | Quintet |

| Pentyl-H (N-CH) | 3.0 - 3.2 | Multiplet |

| Pentyl-H (CH-CH₂) | 1.4 - 1.6 | Multiplet |

| Pentyl-H (CH₂-CH₃) | 1.3 - 1.5 | Multiplet |

| Pentyl-H (CH₃) | 0.8 - 1.0 | Triplet |

| Amino-H (NH₂) | 1.5 - 2.5 | Broad Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the pyrrolidinone ring is expected to have the largest chemical shift, typically appearing in the range of 170-180 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrrolidinone (C=O) | 175 - 177 |

| Pyrrolidinone (N-CH₂) | 45 - 48 |

| Pyrrolidinone (CH₂-C=O) | 30 - 33 |

| Pyrrolidinone (CH₂) | 17 - 20 |

| Pentyl (N-CH) | 50 - 55 |

| Pentyl (CH-CH₂) | 35 - 40 |

| Pentyl (CH₂-NH₂) | 40 - 45 |

| Pentyl (CH₂-CH₃) | 25 - 30 |

| Pentyl (CH₃) | 10 - 15 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the pyrrolidinone ring and along the aminopentyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation between the protons on the carbon attached to the pyrrolidinone nitrogen and the carbonyl carbon would confirm the N-substitution.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms. For this compound (C₉H₁₈N₂O), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm its molecular formula.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound is expected to follow pathways observed for similar N-alkylpyrrolidones and aminopentane structures.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the side chain is a common fragmentation pathway for amines.

Cleavage of the N-alkyl bond: The bond between the pyrrolidinone nitrogen and the pentyl side chain can break, leading to fragments corresponding to the pyrrolidinone ring and the aminopentyl chain.

Fragmentation of the pyrrolidinone ring: The pyrrolidinone ring itself can undergo characteristic fragmentation, often involving the loss of CO.

Plausible Mass Spectrometry Fragments for this compound:

| m/z | Plausible Fragment Structure/Loss |

| 171 | [M+H]⁺ (Protonated Molecule) |

| 154 | Loss of NH₃ |

| 126 | Cleavage of the C-C bond in the side chain |

| 100 | Fragment corresponding to the protonated aminopentyl side chain |

| 85 | Fragment corresponding to the protonated pyrrolidin-2-one ring |

| 71 | Loss of the aminopentyl side chain |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of related pyrrolidinone derivatives reveals common structural features. The pyrrolidinone ring typically adopts a non-planar, envelope or twisted conformation. The bond lengths and angles within the ring are consistent with standard values for C-C, C-N, and C=O bonds.

Chemical Reactivity and Transformation Studies of the 1 1 Aminopentan 3 Yl Pyrrolidin 2 One Scaffold

Reactions Involving the Pyrrolidin-2-one Lactam Moiety

The pyrrolidin-2-one ring, a five-membered lactam, is a cyclic amide. Its reactivity is centered around the carbonyl group and the nitrogen atom within the ring. While generally stable, the ring can participate in several types of chemical reactions under specific conditions.

The carbonyl carbon of the lactam in 1-(1-aminopentan-3-yl)pyrrolidin-2-one is electrophilic and susceptible to attack by nucleophiles. This initiates a nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orgkhanacademy.org The process typically follows a two-step addition-elimination mechanism. masterorganicchemistry.comkhanacademy.org First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgkhanacademy.org Subsequently, the carbonyl group reforms by expelling a leaving group. khanacademy.org

However, in a cyclic amide (lactam), the leaving group would be the nitrogen atom, which is part of the ring and also bonded to the side chain. This makes it a poor leaving group, rendering the lactam less reactive than acyclic amides and significantly less reactive than acid chlorides or anhydrides. youtube.com Consequently, forcing conditions such as strong acids or bases are often required to drive these reactions. atamanchemicals.com For instance, the reaction of the pyrrolidin-2-one moiety with a strong nucleophile like a Grignard reagent or an organolithium compound could lead to the addition to the carbonyl group.

Table 1: Hypothetical Nucleophilic Acyl Substitution Reactions

| Reactant | Reagent | Reaction Type | Potential Product |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | Hemiaminal intermediate, potentially leading to ring-opened product upon workup |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Reduction | 1-(1-Aminopentan-3-yl)pyrrolidine |

Electrophilic aromatic substitution (SEAr) is a reaction in which an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org Key examples of SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com This type of reaction is fundamentally characteristic of aromatic compounds like benzene. masterorganicchemistry.com

The pyrrolidin-2-one ring itself is not aromatic and therefore does not undergo electrophilic aromatic substitution. However, the heading refers to N-substituted pyrrolidinones. If an aromatic ring were attached to the nitrogen of a pyrrolidinone, the lactam group would act as a substituent on that aromatic ring. The amide group is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring through resonance. wikipedia.org In the case of this compound, the substituent on the nitrogen is an aliphatic chain (1-aminopentan-3-yl), not an aromatic ring, making this class of reactions not directly applicable to the parent scaffold.

The lactam ring of the pyrrolidin-2-one moiety can be opened under hydrolytic conditions. atamanchemicals.comchemicalbook.com In the presence of strong acids or bases, hydrolysis of the amide bond occurs, leading to the formation of a gamma-amino acid derivative. atamanchemicals.comchemicalbook.com For instance, acidic hydrolysis of this compound would yield 4-((1-aminopentan-3-yl)amino)butanoic acid.

Ring-expansion reactions, which enlarge the ring size, are also a known transformation for certain pyrrolidine (B122466) derivatives, though less common than ring-opening. researchgate.net These reactions often require specific reagents and conditions to proceed, for example, via rearrangement of intermediates. researchgate.net Another synthetic strategy involves the ring contraction of larger rings, such as pyridines, to form pyrrolidine skeletons. osaka-u.ac.jpresearchgate.net Selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction of piperidine (B6355638) derivatives. rsc.org

Reactions Involving the 1-Aminopentan-3-yl Side Chain

The aliphatic side chain features a primary amine, which is a key site of reactivity. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.

The primary amine is a versatile functional group that can undergo a wide array of chemical transformations. Its nucleophilicity allows it to react with a variety of electrophiles.

Alkylation: The primary amine on the side chain can readily undergo alkylation reactions with alkyl halides through nucleophilic substitution. youtube.com This reaction can lead to the formation of secondary and tertiary amines. However, a common issue with direct alkylation is the potential for overalkylation, leading to a mixture of products, including the quaternary ammonium (B1175870) salt. youtube.com The nucleophilicity of amines is influenced by both their basicity and steric factors. youtube.com

Acylation: Acylation of the primary amine is a more controlled reaction. It reacts readily with acylating agents such as acid chlorides or acid anhydrides to form a stable amide bond. researchgate.net This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the carbonyl carbon of the acylating agent. libretexts.org This transformation is often used as a protective strategy for amines or to introduce new functional moieties into the molecule.

Table 2: Representative Alkylation and Acylation Reactions of the Primary Amine

| Reactant Scaffold | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | N-Alkylation | 1-(1-(Methylamino)pentan-3-yl)pyrrolidin-2-one |

| This compound | Acetyl Chloride (CH₃COCl) | N-Acylation | N-(3-(2-oxopyrrolidin-1-yl)pentan-1-yl)acetamide |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | N-Acylation | N-(3-(2-oxopyrrolidin-1-yl)pentan-1-yl)acetamide |

| This compound | Benzyl (B1604629) Bromide (BnBr) | N-Alkylation | 1-(1-(Benzylamino)pentan-3-yl)pyrrolidin-2-one |

Modifications of the Pentyl Carbon Chain

The five-carbon chain offers a scaffold for modifications that can alter the steric and electronic properties of the molecule.

The synthesis of this compound can be envisioned from precursors containing either a hydroxyl or a keto group at the 3-position of the pentyl chain. For instance, a synthetic route may involve the reduction of a ketone precursor, 1-(1-aminopentan-3-one)pyrrolidin-2-one, using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary alcohol. Subsequent deoxygenation would be required to arrive at the target compound.

Conversely, if the synthesis starts from a precursor with a hydroxyl group at the 3-position, such as 1-(1-aminopentan-3-ol)pyrrolidin-2-one, this alcohol could be oxidized to the ketone using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The selective reduction of the ketone in the presence of the lactam carbonyl would be a key step in such a synthetic pathway. These transformations highlight the potential to access a family of related compounds through controlled oxidation and reduction reactions on the pentyl chain.

While direct halogenation of the unactivated aliphatic pentyl chain of this compound is challenging and often unselective, a more controlled approach involves the use of precursors. A synthetic strategy starting with a pentyl chain containing a hydroxyl group at a specific position (e.g., C-3, C-4, or C-5) would allow for its conversion into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a halide salt (e.g., NaBr, NaI) would then install a halogen at a defined position.

Once a halogenated derivative is obtained, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions. For example, a bromo- or iodo-substituted pentyl chain could undergo Suzuki coupling with boronic acids to form new carbon-carbon bonds, introducing aryl or vinyl groups. Similarly, Heck or Sonogashira couplings could be employed to introduce alkenes or alkynes, respectively. These reactions would significantly expand the structural diversity of the scaffold, enabling the synthesis of complex analogues.

Chemoselectivity and Regioselectivity in Multi-Functionalized Pyrrolidinones

The this compound molecule possesses two primary sites of nucleophilicity: the primary amine and the lactam nitrogen/oxygen. The primary amine is significantly more nucleophilic and basic than the amide nitrogen of the lactam. This difference in reactivity allows for high chemoselectivity.

For instance, in acylation reactions using acyl chlorides or anhydrides under standard conditions, the primary amine will react selectively to form an amide, leaving the lactam ring intact. Similarly, in alkylation reactions with electrophiles like alkyl halides, the primary amine is the preferred site of attack. The lactam amide is substantially less reactive due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Regioselectivity becomes a key consideration when performing reactions on the pyrrolidinone ring itself. For example, deprotonation of the α-carbon to the lactam carbonyl can be achieved using a strong base like lithium diisopropylamide (LDA), allowing for subsequent alkylation at this position. Directing reactions to this site while the pentylamino side chain is present would require protection of the primary amine, for example, as a carbamate (B1207046) (e.g., Boc) or an imine, to prevent it from interfering with the strong base. The choice of protecting group and reaction conditions is therefore critical for controlling the regiochemical outcome of transformations on this multi-functionalized scaffold.

Stereochemical Control in Reactivity and Transformations

The this compound structure contains a stereocenter at the 3-position of the pentyl side chain, meaning it can exist as (R) and (S) enantiomers. Controlling the stereochemistry during synthesis and subsequent reactions is a crucial aspect of its chemistry, particularly for applications where specific stereoisomers may exhibit different biological activities.

Stereochemical control can be achieved through several strategies. One approach is to use a chiral starting material in the synthesis. For example, employing a chiral precursor for the pentyl chain, such as an enantiomerically pure amino alcohol, would allow the stereocenter to be set early in the synthetic sequence.

Alternatively, asymmetric synthesis methods can be used to create the stereocenter. For instance, the asymmetric reduction of a ketone precursor, 1-(1-amino-3-oxopentyl)pyrrolidin-2-one, using a chiral reducing agent or a catalyst (e.g., a CBS catalyst or a chiral Noyori-type hydrogenation catalyst), could provide access to either the (R) or (S) alcohol, which could then be further transformed into the target molecule.

Once the stereocenter is established, its configuration can direct the stereochemical outcome of subsequent reactions, a concept known as substrate control. For example, the stereocenter at C-3 could influence the facial selectivity of reactions at an adjacent functional group, leading to the preferential formation of one diastereomer over another. Maintaining the stereochemical integrity of this center throughout a multi-step reaction sequence is paramount.

Advanced Synthetic Strategies for Pyrrolidinone Derivatives and Analogues

Design and Synthesis of Novel Pyrrolidinone Ring Architectures

Modern synthetic organic chemistry provides a robust toolbox for creating complex pyrrolidinone frameworks that go beyond the simple five-membered lactam. These advanced designs include the strategic incorporation of additional heteroatoms or the construction of elaborate polycyclic systems.

The introduction of heteroatoms other than the resident nitrogen into the pyrrolidinone ring can significantly alter the compound's physicochemical and biological properties. A notable strategy involves the Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn. researchgate.net This method facilitates the creation of methylenepyrrolidine derivatives and is tolerant of various substituents on the alkyne, including aryl, alkyl, and aminomethyl groups. researchgate.net The versatility of this catalytic system allows for the synthesis of diverse heteroatom-containing pyrrolidinone precursors. researchgate.net

The synthesis of fused and spirocyclic pyrrolidinone systems represents a significant advancement in creating structurally complex and rigid molecular scaffolds.

Fused Pyrrolidinone Systems: These are architectures where the pyrrolidinone ring shares one or more bonds with another ring. A powerful method for their construction is the 1,3-dipolar cycloaddition reaction. For instance, isoquinolinium N-ylides can react with tetracyclic cyclopentadienones to produce highly functionalized, fused-ring heptacyclic pyrrolo[2,1-a]isoquinolines. thieme.de Another approach involves a three-component [3+2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions to yield pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various unsaturated molecules also provide a direct route to fused pyrrolidine (B122466) structures. researchgate.net

Spirocyclic Pyrrolidinone Systems: In spirocyclic compounds, two rings are connected through a single shared carbon atom. rsc.org These are often synthesized via multicomponent 1,3-dipolar cycloaddition reactions. rsc.org An efficient, one-pot, three-component protocol utilizes the reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids, catalyzed by L-proline functionalized manganese ferrite nanorods, to produce spirocyclic pyrrolidine/pyrrolizidine/pyrrolothiazolidine derivatives with high yield and diastereoselectivity. rsc.orgrsc.org Another strategy involves the in-situ generation of azomethine ylides, which then undergo cycloaddition with various dipolarophiles to form the spirocyclic scaffold. nih.gov

Table 1: Synthetic Methodologies for Fused and Spirocyclic Pyrrolidinone Systems

| System Type | Synthetic Strategy | Key Reactants/Catalysts | Resulting Structure |

|---|---|---|---|

| Fused | 1,3-Dipolar Cycloaddition | Isoquinolinium Ylides, Cyclopentadienones | Heptacyclic Pyrrolo[2,1-a]isoquinolines thieme.de |

| Fused | [3+2] Cycloaddition / Heck Reaction | Amino Esters, 2-Bromobenzaldehyde, Maleimide | Pyrrolidinedione-fused Hexahydropyrrolo[2,1-a]isoquinolines nih.gov |

| Fused | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes, Isocyanates | Pyrrolidine-fused Pyridones researchgate.net |

| Spirocyclic | Multicomponent 1,3-Dipolar Cycloaddition | Isatin, Amino Acids, Dipolarophiles, Nanocatalyst | Spiro Thiazolidines / Spirooxindoles rsc.orgrsc.org |

| Spirocyclic | Azomethine Ylide Cycloaddition | Acenaphthenequinone, Sarcosine | β-lactam grafted Spiro Acenaphthenopyrrolidines nih.gov |

Diversification of the 1-Aminopentan-3-yl Side Chain

Modifications to the side chain attached to the pyrrolidinone nitrogen are crucial for fine-tuning the molecule's properties. Strategies for diversifying the 1-aminopentan-3-yl side chain focus on altering its structure, length, and the functional groups it contains.

Varying the length and branching of the N-alkyl side chain of a pyrrolidinone can be achieved through several synthetic routes. One common method is to start the synthesis with different primary amines during the initial lactamization of γ-butyrolactone or its derivatives. researchgate.net For instance, condensing γ-butyrolactone with various amino alcohols or diamines of different lengths can directly install side chains of varying sizes. Alternatively, functional group handles on a pre-existing side chain can be used for chain extension or branching reactions. For example, a terminal halide on the side chain can be displaced by a cyanide group, which can then be reduced and elaborated to extend the chain by one carbon.

The introduction of various functional groups onto the side chain can impart new chemical reactivity and potential for interaction with biological targets. ashp.org Common functional groups include hydroxyls, carbonyls, amines, amides, and esters. masterorganicchemistry.comkhanacademy.org For example, a hydroxyl group can be introduced via the reduction of a ketone or by the hydroboration-oxidation of an alkene precursor. An amine group on the side chain can be converted into an amide through acylation, or it can be used as a nucleophile to attach other molecular fragments. ashp.org The synthesis of novel pyrrolidine sulfonamide derivatives has been reported as a strategy to introduce a pharmacologically important sulfonamide moiety. frontiersin.org

Table 2: Strategies for Side Chain Functionalization

| Target Functional Group | Synthetic Precursor | Key Reagents/Reaction |

|---|---|---|

| Hydroxyl (-OH) | Ketone on side chain | NaBH₄, LiAlH₄ (Reduction) |

| Amide (-CONH₂) | Carboxylic acid on side chain | SOCl₂, then NH₃ (Acylation) |

| Ester (-COOR) | Carboxylic acid on side chain | R-OH, Acid Catalyst (Fischer Esterification) |

| Sulfonamide (-SO₂NHR) | Amine on side chain | R-SO₂Cl, Base (Sulfonylation) frontiersin.org |

| Halide (-Cl, -Br) | Alcohol on side chain | SOCl₂, PBr₃ (Halogenation) |

Controlling the stereochemistry of the pyrrolidinone ring and its side chain is critical, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis methods are generally classified into two main groups. mdpi.comnih.gov The first approach utilizes a chiral precursor, such as L-proline or 4-hydroxy-L-proline, which already contains the desired stereochemistry. mdpi.comnih.gov The synthesis then proceeds through functionalization of this optically pure starting material. mdpi.com

The second approach involves the stereoselective cyclization of acyclic precursors. mdpi.comnih.gov This can be achieved using chiral catalysts or auxiliaries. For example, a highly stereoselective synthesis of densely substituted pyrrolidines can be accomplished via a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which can introduce up to four new stereocenters with excellent control. chemistryviews.org Similarly, diastereoselective hydrogenation of highly substituted pyrrole systems using heterogeneous catalysts like rhodium-on-alumina is an effective method for producing functionalized pyrrolidines with multiple stereocenters. acs.org These methods are crucial for accessing specific, enantiomerically pure analogues. nih.gov

Pyrrolidinone-Containing Peptidomimetics and Conjugates

Peptidomimetics are compounds designed to mimic the structure and function of peptides, and they often offer advantages such as improved stability and oral bioavailability. The pyrrolidinone scaffold is a valuable component in the design of such molecules due to its conformational rigidity and ability to present substituents in a well-defined spatial orientation. nih.gov

Coupling Strategies for Peptidomimetic Scaffolds

The primary amine of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one serves as a key functional handle for its incorporation into peptidomimetic structures. Standard peptide coupling protocols can be readily applied to form an amide bond between this amine and the carboxylic acid of an amino acid, peptide, or other molecular fragment.

The efficiency and success of these coupling reactions depend heavily on the choice of reagents, which are selected to activate the carboxylic acid and facilitate nucleophilic attack by the amine while minimizing side reactions and racemization. nih.gov A variety of modern coupling reagents are available for this purpose, each with its own profile of reactivity and compatibility with different functional groups.

Interactive Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Activating Agent | Base Often Used | Key Characteristics |

|---|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DIPEA (Diisopropylethylamine) | Effective and widely used, but can produce insoluble urea byproducts. |

| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | N/A | DIPEA | High coupling efficiency, but carcinogenic HMPA byproduct. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | N/A | DIPEA | Safer alternative to BOP with similar high reactivity. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIPEA | Fast reaction rates and low racemization. |

| Uronium/Aminium Salts | TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | N/A | DIPEA | Similar to HBTU, commonly used in solid-phase peptide synthesis. nih.gov |

The selection of a specific coupling strategy would depend on the scale of the synthesis (solution-phase vs. solid-phase) and the nature of the coupling partners. For instance, coupling this compound to a sterically hindered amino acid might necessitate the use of a highly reactive reagent like HATU.

Incorporation into Complex Molecular Frameworks

Beyond simple peptide chains, the pyrrolidinone moiety can be integrated into more complex and rigid molecular frameworks. This is often achieved through multi-component reactions or cycloaddition strategies that build upon the core heterocycle. nih.govmdpi.com

One common and powerful method for constructing highly substituted pyrrolidine rings is the 1,3-dipolar cycloaddition reaction. nih.gov This involves the reaction of an azomethine ylide with an alkene (a dipolarophile). While this strategy typically builds the ring itself, the resulting functionalized pyrrolidinone can be further elaborated. For a pre-formed scaffold like this compound, functionalization can occur at several positions:

The Amine Terminus: As described above, this allows for linear extension.

The Pyrrolidinone Ring: The carbon atoms of the pyrrolidinone ring, particularly those alpha to the carbonyl group, can be functionalized. This often requires deprotonation with a strong base to form an enolate, followed by reaction with an electrophile.

The Alkyl Side Chain: The pentyl chain offers sites for potential late-stage functionalization, although this is often more challenging and less selective than reactions at the primary amine or the activated positions on the pyrrolidinone ring.

The rigid, non-planar structure of spiro-pyrrolidine derivatives makes them particularly attractive for incorporation into complex biological macromolecules. nih.gov Synthetic strategies to create spirocyclic systems often involve intramolecular cyclization or cycloaddition reactions where a pyrrolidinone derivative is a key building block.

Bio-Inspired Synthesis of Pyrrolidinone Derivatives

Nature provides a vast blueprint for the design of bioactive molecules. Bio-inspired synthesis seeks to leverage the structural motifs and synthetic pathways found in natural products to create novel compounds. The pyrrolidinone scaffold is a recurring motif in a wide array of alkaloids and other natural products, making it a prime target for such synthetic endeavors. baranlab.org

Synthesis of Analogues Based on Naturally Occurring Pyrrolidinone Scaffolds

Many natural products feature a pyrrolidinone or a related polyhydroxylated pyrrolidine core, which is often responsible for their biological activity, such as enzyme inhibition. nih.govsemanticscholar.org Synthetic chemists often design simplified or modified analogues of these natural products to improve their properties or to better understand their structure-activity relationships.

For example, pochonicine is a naturally occurring pyrrolizidine alkaloid that potently inhibits β-N-acetylhexosaminidases. nih.gov Its structure contains a bicyclic core derived from a pyrrolidine. The synthesis of simplified, monocyclic pyrrolidine analogues of pochonicine demonstrates a common strategy in medicinal chemistry. nih.gov In this context, a molecule like this compound could serve as a scaffold or a synthetic precursor for creating analogues of more complex natural products, where the aminopentyl side chain is designed to mimic a portion of the natural product's structure or to probe interactions with a biological target.

Interactive Table 2: Examples of Naturally Occurring Pyrrolidinone-Related Scaffolds

| Natural Product | Structural Class | Noteworthy Feature | Potential Biological Activity |

|---|---|---|---|

| Pochonicine | Pyrrolizidine Alkaloid | Polyhydroxylated bicyclic system | β-N-acetylhexosaminidase inhibitor nih.gov |

| Swainsonine | Indolizidine Alkaloid | Polyhydroxylated bicyclic system | α-Mannosidase inhibitor |

| Laccarin | Phenyl-pyrrolidinone | Contains an aromatic substituent | Antifungal |

Mimicking Natural Product Assembly Pathways

A more sophisticated approach to bio-inspired synthesis involves mimicking the cascade reactions and enzymatic logic observed in natural product biosynthesis. chemrxiv.org Nature often assembles complex molecular architectures with remarkable efficiency through tandem reactions where the product of one step becomes the substrate for the next in a single, orchestrated sequence.

For instance, the biosynthesis of many heterocyclic natural products involves cyclization and condensation reactions of linear precursors. Synthetic chemists can emulate this by designing one-pot reactions that form multiple bonds and stereocenters in a single operation. The synthesis of functionalized pyrrolidinones can be achieved through bio-inspired cascade reactions that might involve, for example, a Michael addition followed by an intramolecular cyclization. researchgate.net While the specific synthesis of this compound may follow a more traditional linear sequence, the principles of bio-inspired cascade reactions are being used to generate libraries of diverse pyrrolidinone derivatives for biological screening. chemrxiv.orgresearchgate.net This approach prioritizes step- and atom-economy, aligning with the principles of green chemistry. researchgate.net

Computational and Theoretical Chemistry Studies on Pyrrolidinones

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of chemical reactions involving pyrrolidinone scaffolds. By calculating the electronic structure of molecules, DFT allows researchers to map out the energetic landscapes of reactions, identify key intermediates, and characterize transition states.

A Potential Energy Surface (PES) is a multidimensional representation of a system's potential energy as a function of its atomic coordinates. longdom.org For a chemical reaction, the PES serves as a map, where stable reactants and products are located in energy minima (valleys), and the pathway between them proceeds through a saddle point known as the transition state. libretexts.orglibretexts.orgresearchgate.net DFT calculations are frequently employed to compute the energies of these stationary points, providing a detailed picture of the reaction pathway. researchgate.net

For instance, DFT studies on the formation of cyclobutanes from pyrrolidines have unveiled the detailed reaction mechanism. nih.govacs.org These calculations showed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. nih.govacs.org The activation energy for this step was calculated to be 17.7 kcal/mol. nih.gov Similarly, in the synthesis of pyrrolidinedione derivatives, DFT calculations revealed that while the final cyclization step has a low energy barrier (11.9 kJ mol⁻¹), the preceding tautomerization step requires a much higher activation energy (178.4 kJ mol⁻¹). researchgate.net

Computational studies on the synthesis of substituted pyrrolidines via the aza-Cope-Mannich reaction have also used these methods to delineate the energy profile of the multi-step process. emich.edu Such analyses help in understanding the stereoselectivity of the reaction by identifying the lowest energy pathway connecting reactants to products. researchgate.netemich.edu

Many chemical reactions can yield multiple products through competing pathways. The distribution of these products is often governed by either kinetic or thermodynamic control. wikipedia.orgucalgary.ca The kinetic product is the one that forms the fastest, via the pathway with the lowest activation energy, while the thermodynamic product is the most stable one. wikipedia.orglibretexts.orgdalalinstitute.com Reaction conditions such as temperature can determine which product predominates. wikipedia.orglibretexts.orglibretexts.org

DFT calculations of the potential energy surface are crucial for distinguishing between these two regimes. By calculating the activation energies (the heights of the transition state barriers) and the relative energies of the final products, chemists can predict the reaction outcome under different conditions. ucalgary.ca For example, in the reaction of 1,3-butadiene (B125203) with HBr, the 1,2-addition product is favored at low temperatures (kinetic control), while the more stable 1,4-addition product dominates at higher temperatures where the reaction becomes reversible (thermodynamic control). libretexts.org

In the context of pyrrolidine (B122466) synthesis, DFT has been used to study diastereoselectivity. For instance, in the copper-promoted intramolecular aminooxygenation of alkenes, the formation of the trans-pyrrolidine is favored, which is rationalized by the equatorial placement of a substituent in the cyclic transition state. nih.gov Similarly, computational analysis of the iridium-catalyzed synthesis of pyrrolidines showed that selectivity is controlled by either strain energy or interaction energy, depending on the specific reactant. acs.org These insights are vital for rationally designing synthetic routes that yield a desired stereoisomer.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of pyrrolidinone-containing molecules, from the flexibility of the ring to their interactions with other molecules.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The energy differences between these conformers can be very small, necessitating high-accuracy computational methods to study their equilibria. researchgate.net Theoretical studies have reinvestigated the pseudorotational process of pyrrolidine, concluding that the N-H equatorial structure is the most stable conformer, a finding that aligns with experimental data. acs.org

Understanding how pyrrolidinone derivatives interact with biological targets or other molecules is crucial for drug design and materials science. MD simulations are a powerful tool for studying these intermolecular interactions at an atomic level. nih.gov

For example, MD simulations have been used to study pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. nih.govresearchgate.net These simulations, running for up to 100 nanoseconds, suggested that the compounds form stable complexes with the enzyme, and helped to identify key binding interactions. nih.govresearchgate.net In another study, MD simulations were used to investigate the binding of a pyrrolidinone analog to COX and LOX enzymes, providing a rationale for its observed anti-inflammatory activity. researchgate.net Similarly, simulations of pyrrolidinium-based ionic liquids at graphene interfaces have revealed how the cations orient themselves relative to the surface, which is important for applications in batteries. rsc.org These studies demonstrate the stability of ligand-protein complexes and help elucidate the binding modes responsible for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.govscispace.com

In the study of pyrrolidinones, QSAR models have been successfully developed to predict various activities. For instance, a QSAR study on a series of 33 antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one analogs was conducted. nih.govresearchgate.net The resulting model, which used molecular descriptors derived from quantum chemical calculations, could explain up to 91% of the variance in the observed antiarrhythmic activity. nih.govresearchgate.net The statistical validation of the model confirmed its predictive capability. nih.gov

Another study developed a 3D-QSAR model for a series of pyrrolidin-2-one derivatives designed as acetylcholinesterase inhibitors. nih.govresearchgate.net This atom-based model yielded high correlation (R²) and predictive (Q²) values of 0.9639 and 0.8779, respectively, indicating a robust and predictive model. nih.govresearchgate.net Similarly, QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) have been generated for pyrrolidine derivatives as inhibitors of the Mcl-1 protein, showing good stability and predictability. nih.gov These models are presented as contour maps that indicate which structural modifications are likely to enhance or diminish the desired activity. nih.gov

The table below summarizes the statistical parameters from a selection of QSAR studies on pyrrolidinone derivatives, illustrating the predictive power of these models.

| Study Subject | Number of Compounds | QSAR Model | R² | Q² | R²pred | Reference |

| Antiarrhythmic Agents | 33 | - | 0.95 (correlation R) | >0.7 | - | nih.govresearchgate.net |

| Acetylcholinesterase Inhibitors | 18 | Atom-based 3D-QSAR | 0.9639 | 0.8779 | - | nih.govresearchgate.net |

| PPO Inhibitors | 29 | CoMFA | 0.980 | 0.518 | - | nih.gov |

| Mcl-1 Inhibitors | - | CoMFA | 0.999 | 0.689 | 0.986 | nih.gov |

| Mcl-1 Inhibitors | - | CoMSIA | 0.923 | 0.614 | 0.815 | nih.gov |

Table 1: Statistical results of various QSAR models developed for pyrrolidinone derivatives.

These QSAR studies provide valuable guidance for designing new pyrrolidinone-based compounds with optimized properties, streamlining the drug discovery and development process. researchgate.net

Development of Molecular Descriptors for Chemical Reactivity

A key aspect of computational chemistry in understanding chemical reactivity is the development and application of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. In the context of pyrrolidinones, these descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of molecules with their chemical or biological activities.

Research into various pyrrolidinone derivatives has identified several classes of molecular descriptors that are important for predicting their reactivity. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are based on the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include information about interatomic distances, angles, and molecular surface area.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide a more detailed description of the electronic structure and can be highly predictive of reactivity. Examples include partial charges on atoms, bond orders, and electrostatic potentials.

A study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents demonstrated the utility of molecular descriptors obtained from quantum chemical and molecular modeling calculations. nih.govresearchgate.net The resulting QSAR model, which explained up to 91% of the variance in activity, highlighted the importance of specific descriptors in determining the biological effect of these pyrrolidinone compounds. nih.govresearchgate.net Statistical analysis in this study revealed that the antiarrhythmic activity was primarily dependent on the PCR and JGI4 descriptors. nih.govresearchgate.net

The following table summarizes some of the key molecular descriptors that have been successfully employed in QSAR studies of pyrrolidinone derivatives to predict their chemical and biological activities.

| Descriptor Class | Specific Descriptor Examples | Information Encoded | Relevance to Reactivity |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape | Influences intermolecular interactions and accessibility of reactive sites. |

| Geometrical | Molecular surface area, volume, ovality | 3D shape and size of the molecule | Determines steric hindrance and the potential for binding to other molecules. |

| Electronic | Dipole moment, partial atomic charges | Distribution of electrons within the molecule | Governs electrostatic interactions, a key factor in many chemical reactions. |

| Quantum Chemical | HOMO/LUMO energies, electrostatic potential | Electron-donating/accepting ability, sites for electrophilic/nucleophilic attack | Directly relates to the molecule's ability to participate in chemical reactions. |

| Combined | PCR (Principal Components Regression), JGI4 (a 3D-MoRSE descriptor) | Complex relationships between various structural features | Can capture multiple factors influencing reactivity and biological activity. nih.govresearchgate.net |

These descriptors form the basis for building predictive models that can estimate the reactivity of new, untested pyrrolidinone compounds, including 1-(1-Aminopentan-3-yl)pyrrolidin-2-one. By calculating these descriptors for the target molecule, its potential reactivity profile can be inferred.

Predictive Models for Chemical Modifications and Selectivity

Building upon the foundation of molecular descriptors, computational chemistry offers powerful predictive models to guide chemical modifications and understand selectivity in reactions involving pyrrolidinones. These models are not only crucial for drug discovery but also for optimizing synthetic routes and understanding reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are a cornerstone of predictive chemistry. nih.gov For pyrrolidinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. tandfonline.com These techniques generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to enhance or diminish activity. tandfonline.com

For instance, a 3D-QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors generated statistically significant CoMFA and CoMSIA models. tandfonline.com These models provided a detailed understanding of the structural requirements for inhibitory activity, guiding the design of new, more potent compounds. tandfonline.com The contour maps from such studies can be used to predict how modifications to the aminopentyl side chain or the pyrrolidinone ring of this compound would affect its interactions with a biological target.

Molecular Docking and Dynamics Simulations:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of pyrrolidinones, docking studies can predict how a compound like this compound might bind to a specific protein target. This information is invaluable for understanding the basis of its biological activity and for designing modifications that could improve binding affinity and selectivity. nih.gov

For example, a study on pyrrolidine derivatives as α-mannosidase inhibitors used virtual screening and QSAR analysis to investigate their binding features. nih.gov The docking study identified key interactions, such as hydrogen bonds and hydrophobic contacts, that were crucial for binding. nih.gov Such insights can be used to predict the binding mode of this compound and suggest modifications to enhance its interaction with a target.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the molecule and its target over time. This can reveal important information about the stability of the complex and the role of conformational changes in the binding process.

Predicting Reaction Outcomes and Selectivity:

Computational methods, particularly Density Functional Theory (DFT), are also employed to study the mechanisms of chemical reactions involving pyrrolidinones. researchgate.netresearchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways and understand the factors that control selectivity (e.g., regioselectivity and stereoselectivity).

A computational study on the synthesis of pyrrolidines and piperidines via intramolecular C–H amination used DFT calculations to investigate the reaction mechanism and the effect of different catalysts. nih.gov Similarly, theoretical studies on the pyrolysis of pyrrolidine have helped to elucidate its thermal decomposition pathways. researchgate.net These types of calculations could be applied to predict the outcomes of various chemical modifications on this compound and to design synthetic routes that favor the formation of a desired product.

The table below provides an overview of predictive models and their applications in the study of pyrrolidinone derivatives.

| Predictive Model | Technique(s) | Application for Pyrrolidinones | Insights for this compound |

| QSAR | CoMFA, CoMSIA, HQSAR | Predicting biological activity (e.g., antiarrhythmic, anticancer) based on structural features. nih.govtandfonline.com | Estimation of potential biological activities and guidance for structural modifications to enhance them. |

| Molecular Docking | Various docking algorithms | Predicting the binding mode and affinity of pyrrolidinone derivatives to biological targets. nih.gov | Identification of potential protein targets and understanding the key interactions that mediate its biological effects. |

| Molecular Dynamics | Force field-based simulations | Assessing the stability of ligand-protein complexes and exploring conformational flexibility. | Elucidating the dynamic behavior of the compound when bound to a target, providing a more realistic picture of the interaction. |

| Reaction Mechanism Studies | DFT, ab initio methods | Elucidating reaction pathways, determining activation energies, and predicting product selectivity. researchgate.netnih.gov | Guiding the design of efficient synthetic routes and predicting the outcomes of chemical modifications. |

Applications of 1 1 Aminopentan 3 Yl Pyrrolidin 2 One and Its Derivatives As Chemical Building Blocks

Utilization in the Synthesis of Complex Organic Molecules

The pyrrolidin-2-one moiety is a cornerstone in the synthesis of a wide array of complex organic molecules, including numerous natural products and pharmaceutically active compounds. beilstein-journals.orgnih.gov The reactivity of the lactam ring, combined with the nucleophilicity of the appended amino group in derivatives like 1-(1-aminopentan-3-yl)pyrrolidin-2-one, provides multiple avenues for synthetic transformations. These derivatives can be elaborated into more complex structures through reactions that modify the ring or utilize the side chain as a reactive handle. beilstein-journals.orgmdpi.com

The development of new drugs increasingly relies on the use of chiral building blocks to achieve stereospecific interactions with biological targets, which are themselves chiral. enamine.net Pyrrolidine (B122466) derivatives are frequently employed as chiral synthons in asymmetric synthesis. enamine.netbldpharm.com The presence of stereogenic centers in molecules like this compound allows for the synthesis of enantiomerically pure compounds.

The great interest in synthetic pyrrolidines is partly due to the presence of up to four stereogenic carbon atoms, leading to the possibility of up to 16 different stereoisomers. nih.gov This stereochemical diversity is crucial in drug discovery, where different enantiomers of a molecule can have vastly different biological activities. nih.govenamine.net Non-essential amino acids like L-proline, which contains a pyrrolidine ring, are frequently used as starting materials to produce chiral compounds and as catalysts in stereoselective synthesis. nih.gov The use of such pre-existing chiral molecules, often referred to as the "chiral pool," is a common strategy to introduce chirality into new, more complex molecules. enamine.net

Table 1: Examples of Chiral Pyrrolidine-Based Building Blocks in Synthesis

| Building Block Class | Synthetic Application | Key Feature |

|---|---|---|

| Proline Derivatives | Synthesis of drugs like Avanafil and Elbasvir nih.gov | Readily available, introduces a specific stereocenter. nih.gov |

| Hydroxyprolinols | Precursors for complex alkaloids and ligands nih.gov | Multiple functional groups for diverse reactions. |

The pyrrolidine-2-one structure is a key intermediate for the synthesis of more complex, often fused, heterocyclic systems. beilstein-journals.orgorganic-chemistry.org Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in approved drugs and their diverse biological activities. mdpi.com The functional groups on this compound—namely the secondary amine within the lactam, the lactam carbonyl, and the primary amine on the side chain—serve as reactive sites for annulation and condensation reactions to build larger scaffolds.

For instance, pyrrolidin-2-one derivatives can be functionalized at the 3-position to react with nucleophiles like amines, leading to 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.org Furthermore, the pyrrolidine ring is a common precursor for the synthesis of pyrrolopyrimidines, pyrrolotriazines, and spirooxindoles, which are investigated for a range of bioactivities. nih.govresearchgate.net The synthesis of these advanced structures often involves leveraging the inherent reactivity of the γ-lactam skeleton. mdpi.com

Intermediates in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly efficient tools for building molecular complexity. nih.govresearchgate.net These reactions are prized for their high atom economy and reduced waste generation compared to traditional multi-step syntheses. researchgate.net Pyrrolidine derivatives are frequently synthesized using MCRs, and they can also act as key intermediates in such processes. nih.govresearchgate.net For example, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a classic MCR for constructing the pyrrolidine ring. nih.govbeilstein-journals.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. nih.gov These processes are powerful for rapidly assembling complex fused heterocyclic systems from simple precursors in one pot. nih.govresearchgate.net A molecule like this compound, with its distinct functional groups, is well-suited to participate in designed cascade sequences. For instance, the primary amine could initiate a reaction, leading to an intermediate that then undergoes an intramolecular cyclization involving the pyrrolidinone ring, thereby generating intricate polycyclic structures.

Table 2: Reaction Types for Synthesis of Complex Pyrrolidine Derivatives

| Reaction Type | Description | Advantages | Example Application |

|---|---|---|---|